Product packaging for O-Demethyl apremilast(Cat. No.:CAS No. 1384441-38-6)

O-Demethyl apremilast

Cat. No.: B580213
CAS No.: 1384441-38-6
M. Wt: 446.5 g/mol
InChI Key: PEUJABWEZWJNBO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Demethyl apremilast, also referred to in research as metabolite M12, is a primary and pharmacologically inactive human metabolite of the parent drug apremilast (Otezla®) . Apremilast itself is an oral, small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of plaque psoriasis, psoriatic arthritis, and oral ulcers associated with Behçet's Disease . The therapeutic action of apremilast is mediated through its intracellular inhibition of PDE4, which results in elevated levels of cyclic adenosine monophosphate (cAMP) . This increase in cAMP subsequently modulates a network of inflammatory responses by downregulating key pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23, while upregulating the anti-inflammatory cytokine IL-10 . Following administration of apremilast, this compound is formed via cytochrome P450-mediated metabolism and is subsequently converted to its glucuronide conjugate (O-desmethyl apremilast glucuronide) . In pharmacokinetic studies, this O-demethylated glucuronide conjugate was identified as the major circulating metabolite, accounting for 39% of circulating radioactivity, and has been shown to be inactive . As a reference standard, this compound is an essential tool for researchers conducting in vitro and in vivo metabolic studies, pharmacokinetic profiling, and drug-drug interaction investigations related to apremilast . It is particularly valuable for elucidating the metabolic pathways and clearance mechanisms of apremilast, which undergoes extensive metabolism with only a small fraction of the unchanged drug excreted from the body . This product is intended For Research Use Only and is not to be used for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N2O7S B580213 O-Demethyl apremilast CAS No. 1384441-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUJABWEZWJNBO-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384441-38-6
Record name O-Demethyl apremilast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384441386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYL APREMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SUF2IX83T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Enzymatic Formation of O Demethyl Apremilast

The biotransformation of apremilast (B1683926) is a complex process involving multiple enzymatic reactions. The formation of O-demethyl apremilast is a primary step in one of the main metabolic routes.

O-Demethylation Pathway of Apremilast

The principal metabolic pathway for apremilast involves O-demethylation. nih.gov This reaction removes a methyl group from the methoxy (B1213986) moiety of the apremilast molecule, leading to the formation of this compound. This process is a crucial step that precedes further metabolic conversions.

Subsequent Glucuronidation of this compound

Following its formation, this compound undergoes a significant phase II metabolic reaction known as glucuronidation. nih.gov In this process, a glucuronic acid moiety is attached to the newly formed hydroxyl group of this compound. This results in the creation of O-desmethyl apremilast glucuronide (M12), which is the most abundant and predominant metabolite of apremilast found in plasma and excreta. researchgate.nettandfonline.comnih.govscispace.com This glucuronide conjugate is pharmacologically inactive. drugbank.comfda.gov In human plasma, unchanged apremilast accounts for 45% of the circulating radioactivity, while O-desmethyl apremilast glucuronide represents 39%. researchgate.netnih.govdrugbank.com

Elucidation of Cytochrome P450 Enzyme Involvement in O-Demethylation

The oxidative metabolism of apremilast, particularly the O-demethylation step, is primarily mediated by the cytochrome P450 (CYP) enzyme system.

Identification of Key CYP Isoforms (e.g., CYP3A4) through In Vitro Studies

In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms responsible for apremilast metabolism. tga.gov.au These studies have demonstrated that CYP3A4 is the primary enzyme responsible for the O-demethylation of apremilast. unipi.ithres.catga.gov.aunih.goveuropa.eutga.gov.au While CYP3A4 plays the major role, minor contributions to the oxidative metabolism of apremilast are also made by CYP1A2 and CYP2A6. unipi.itdrugbank.comtga.gov.auwikipedia.orgnih.govdovepress.com

Mechanistic Studies of Enzyme Kinetics and Substrate Specificity

Mechanistic studies have further clarified the role of CYP enzymes. Co-administration of apremilast with potent CYP3A4 inhibitors, such as ketoconazole, leads to a modest increase in apremilast exposure, confirming the significant role of CYP3A4 in its clearance. hres.catandfonline.come-lactancia.org Conversely, co-administration with strong CYP3A4 inducers like rifampicin (B610482) results in a significant decrease in apremilast plasma concentrations, which can lead to a reduction or loss of its efficacy. europa.eufda.gov These findings underscore the substrate specificity of apremilast for CYP3A4.

Formation of Other Related Metabolites from Apremilast and this compound

Besides O-demethylation and subsequent glucuronidation, apremilast is metabolized through various other pathways, leading to a multitude of metabolites. drugbank.com These pathways include O-deethylation, N-deacetylation, hydroxylation, and hydrolysis. researchgate.nettandfonline.comnih.gov

From apremilast, other metabolites such as M14 and M16 are formed, although they are significantly less active than the parent drug. drugbank.com Minor metabolites M7 and M17 retain some pharmacological activity but are present in very low concentrations. drugbank.com

O-demethylated apremilast itself can undergo further metabolism beyond glucuronidation. For instance, its hydrolysis product has been identified as another significant radioactive component in excreta. researchgate.nettandfonline.comnih.gov In feces, the two most abundant metabolites are the O-desmethyl metabolite (M3) and its hydrolysis product (M9). nih.govtandfonline.com

Table 1: Major Metabolic Pathways of Apremilast and Key Metabolites

Metabolic PathwayInitial SubstrateKey Enzyme(s)Primary ProductSubsequent Product(s)
O-DemethylationApremilastCYP3A4 (major), CYP1A2, CYP2A6 (minor)This compound (M3)O-desmethyl apremilast glucuronide (M12)
GlucuronidationThis compoundUGTsO-desmethyl apremilast glucuronide (M12)-
HydrolysisThis compound-Hydrolysis product of this compound (M9)-
Other Oxidative PathwaysApremilastCYP enzymesM14, M16, M7, M17-

Note: UGTs (UDP-glucuronosyltransferases) are the enzymes responsible for glucuronidation.

Hydrolysis Products of this compound and its Glucuronides

Following its formation, this compound is subject to further metabolic transformations, primarily through conjugation and hydrolysis.

The most significant metabolic fate of this compound (M3) is conjugation with glucuronic acid to form O-desmethyl apremilast glucuronide (M12). tandfonline.comnih.gov This reaction creates a more water-soluble compound, facilitating its excretion. M12 is the predominant circulating metabolite of apremilast in humans, accounting for approximately 39% of the total radioactivity in plasma after administration of radiolabeled apremilast. researchgate.netnih.govnih.gov It is considered pharmacologically inactive. drugbank.comtga.gov.auresearchgate.net The excretion of M12 in urine represents about 34% of the total administered dose of apremilast. fda.govnih.govnih.gov

In addition to glucuronidation, this compound can undergo hydrolysis. The hydrolysis product of O-demethylated apremilast is known as M9. scispace.comnih.gov This metabolite has been identified as one of the two most abundant metabolites in feces, accounting for approximately 8% of an administered dose. scispace.comnih.gov Furthermore, a glucuronide conjugate of this hydrolyzed metabolite, identified as M15 (O-desmethyl hydrolyzed apremilast glucuronide), has also been detected in urine and plasma. fda.govfda.gov

Other Minor Demethylated and Conjugated Metabolites

Beyond the major pathways leading to M12 and M9, apremilast metabolism gives rise to several other minor metabolites involving demethylation and conjugation. These additional pathways contribute to the comprehensive metabolic clearance of the drug. researchgate.netnih.gov

These minor metabolites include:

O-desmethyl, N-deacetyl apremilast glucuronide (M14) : This metabolite is formed through multiple metabolic steps including O-demethylation, N-deacetylation, and subsequent glucuronidation. scispace.comnih.gov

O-desmethyl, O-desethyl apremilast (M19) : This compound results from the demethylation and deethylation of the two ether groups on the phenyl ring of apremilast. tandfonline.com

Other minor metabolites related to the broader metabolism of apremilast, but not directly from this compound, include O-deethylation to form M5, N-deacetylation to form M7, and hydroxylation of the acetamide (B32628) group to form M17. researchgate.netscispace.comnih.gov

Comparative Metabolic Profiles of this compound Across Preclinical Species (e.g., rat, mouse, monkey)

The metabolic profile of apremilast, including the formation of this compound and its subsequent conjugates, has been studied in various preclinical species to understand interspecies differences and similarities compared to humans.

In vitro studies using liver microsomes and hepatocytes have shown that the glucuronide conjugate of demethylated apremilast (M12) is a major metabolite produced in rats, rabbits, monkeys, and humans. However, the rate and specific pathways can differ between species.

Monkey : The metabolic profile in cynomolgus monkeys shows similarities to humans. The O-demethylated glucuronide conjugate (M12) is a major urinary metabolite, and its hydrolyzed form (M15) is also present. fda.gov Additionally, an O-desethyl metabolite (M5) was observed, similar to mice. scribd.com

Rat : A notable sex difference in metabolism is apparent in rats. In liver microsomes, the O-desmethyl metabolite (M3) was a major CYP-dependent metabolite in male rats but was not significantly observed in female rats. scribd.com Inflammatory findings in toxicology studies were observed in rats and mice but not in monkeys. hres.ca

Mouse : The metabolism in mouse liver microsomes is comparable to that in male rats, with both the O-desmethyl metabolite (M3) and the O-desethyl metabolite (M5) being formed. scribd.com

Rabbit : Rabbit liver microsomes showed a high capacity for metabolizing apremilast, with M3 being a major metabolite. scribd.com

Dog : In dog liver microsomes, M3 was the only CYP-dependent metabolite observed. scribd.com

Table 1: Key Metabolites of Apremilast Related to O-Demethylation

Metabolite ID Chemical Name Formation Pathway Key Findings Citations
M3 This compound Oxidative O-demethylation of apremilast via CYP3A4, CYP1A2, CYP2A6 Primary metabolite; precursor to M12; major metabolite in male rat and dog liver microsomes. fda.govtga.gov.aufda.govscribd.com
M12 O-desmethyl apremilast glucuronide Glucuronidation of this compound (M3) Major circulating inactive metabolite in humans and monkeys; accounts for ~39% of plasma radioactivity. drugbank.comresearchgate.netnih.govfda.gov
M9 Hydrolysis product of O-demethylated apremilast Hydrolysis of this compound (M3) One of the most abundant metabolites in human feces (~8% of dose). scispace.comnih.govfda.gov
M15 O-desmethyl hydrolyzed apremilast glucuronide Glucuronidation of M9 Minor metabolite found in monkey urine. fda.govfda.gov
M14 O-desmethyl, N-deacetyl apremilast glucuronide O-demethylation, N-deacetylation, and glucuronidation of apremilast Minor circulating metabolite. scispace.comnih.gov

| M19 | O-desmethyl, O-desethyl apremilast | O-demethylation and O-deethylation of apremilast | Minor metabolite identified from fragmentation patterns. | tandfonline.com |

Table 2: Comparative In Vitro Metabolism of Apremilast in Liver Microsomes

Species Major Metabolites Observed Notable Findings Citations
Human M3 (this compound) The apparent rate of metabolism was less than in rabbit, monkey, mouse, and male rat. scribd.com
Monkey M3, M5 (O-desethyl apremilast) Metabolism rate was second only to rabbit. scribd.com
Rat M3 (male only) Significant sex difference observed; M3 was major in males but not females. scribd.com
Mouse M3, M5 Metabolism was comparable to male rats. scribd.com
Rabbit M3, M4, M8, M9, M10 Showed the highest rate of apremilast metabolism among species tested. scribd.com

| Dog | M3 | M3 was the only CYP-dependent metabolite observed. | scribd.com |

Table 3: List of Compound Names

Compound Name
This compound
apremilast
O-desmethyl apremilast glucuronide
Hydrolysis product of O-demethylated apremilast
O-desmethyl hydrolyzed apremilast glucuronide
O-desmethyl, N-deacetyl apremilast glucuronide
O-desmethyl, O-desethyl apremilast
O-desethyl apremilast
N-deacetyl apremilast
acetamide hydroxy metabolite
ketoconazole

Pharmacological and Biological Characterization of O Demethyl Apremilast in Preclinical Models

In Vitro Assessment of Phosphodiesterase 4 (PDE4) Inhibition Activity

Preclinical evaluations have demonstrated that O-Demethyl apremilast (B1683926), particularly in its glucuronidated form (M12), which is the major circulating metabolite in humans, is considered to be pharmacologically inactive in comparison to apremilast. fda.gov While apremilast is a potent inhibitor of PDE4, with an IC50 of 74 nM for PDE4 isolated from U937 monocytic cells, its metabolites, including O-Demethyl apremilast, exhibit significantly reduced or no inhibitory activity against the PDE4 enzyme. fda.gov This lack of significant PDE4 inhibition by its major metabolites indicates that the therapeutic activity of apremilast is attributable to the parent compound itself. drugbank.com

Interactive Table: Comparative PDE4 Inhibition

CompoundPDE4 IC50 (nM)Pharmacological Activity
Apremilast74Active
This compound (as M12)Not ApplicableInactive

Note: The IC50 value for this compound is not applicable as it is considered pharmacologically inactive.

Determination of Relative Pharmacological Potency and Activity Compared to Apremilast

Studies comparing the pharmacological activity of apremilast to its metabolites have consistently shown that this compound is substantially less potent. The glucuronide conjugate of O-demethylated apremilast (M12) is described as not being pharmacologically active when compared to apremilast. fda.gov Following oral administration, while apremilast constitutes a major circulating component, its inactive metabolite M12 is also present in significant amounts. hres.ca The lack of significant pharmacological activity of this compound underscores that the therapeutic efficacy of apremilast is not dependent on its metabolic conversion.

Mechanistic Investigations of Biological Activity in Preclinical Cellular Models

The mechanism of action of apremilast involves the inhibition of PDE4, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.org This increase in cAMP modulates downstream signaling pathways, resulting in the observed anti-inflammatory effects. Given that this compound is largely inactive as a PDE4 inhibitor, it does not significantly engage this primary mechanism of action in preclinical cellular models. Consequently, it does not elicit the downstream biological effects, such as the modulation of inflammatory gene expression, that are characteristic of apremilast.

Comparative Receptor Binding or Target Engagement Studies

Specific comparative receptor binding or target engagement studies focusing solely on this compound are not extensively detailed in publicly available literature. However, based on its established lack of PDE4 inhibition, it can be inferred that this compound does not effectively bind to or engage the PDE4 enzyme, which is the primary molecular target of apremilast. The pharmacological activity of apremilast is directly linked to its ability to bind to the catalytic site of PDE4, and the structural modifications that occur during its metabolism to this compound and its subsequent glucuronidation appear to abrogate this binding affinity.

Analytical Methodologies for O Demethyl Apremilast Quantification and Structural Characterization

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic methods coupled with mass spectrometry are the cornerstone for the separation and detection of O-Demethyl apremilast (B1683926). These techniques offer high sensitivity and selectivity, which are essential for distinguishing the metabolite from the parent compound and other metabolic products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a fundamental tool for the analysis of O-Demethyl apremilast. Metabolite profiling studies utilize high-performance liquid chromatography (HPLC) often combined with radioactive monitoring to trace and identify metabolites from radiolabeled apremilast. fda.gov The definitive identification of these metabolites, including this compound, is accomplished using LC-MS/MS. fda.gov

The technique is operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode to ensure specificity and sensitivity. fda.gov For instance, the presence of this compound (designated as M3 in some studies) in plasma and urine has been unequivocally confirmed using LC-MS/MS in MRM mode. researchgate.net This targeted approach allows for precise quantification even at low concentrations within complex biological fluids. The structural characterization of metabolites is further supported by analyzing product ion scans. fda.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents an evolution of LC-MS/MS, offering enhanced resolution, speed, and sensitivity. researchgate.netnih.gov Validated UPLC-MS/MS methods have been developed for the determination of apremilast in various biological fluids, such as rat and beagle dog plasma. researchgate.netnih.gov These methods are essential for pharmacokinetic studies and can be adapted for the simultaneous quantification of its metabolites, including this compound. researchgate.net

The development of these methods involves meticulous optimization of chromatographic conditions. Key parameters include the selection of the analytical column, mobile phase composition, and gradient elution program to achieve optimal separation. researchgate.netnih.gov An electrospray ionization (ESI) source, typically operated in positive ion mode, is commonly used for the analysis of apremilast and its metabolites. researchgate.net The high sensitivity of UPLC-MS/MS, with lower limits of quantification in the low ng/mL range, makes it suitable for therapeutic drug monitoring and detailed metabolic profiling. researchgate.netijper.org

Table 1: Example of UPLC-MS/MS Method Parameters for Apremilast Analysis (Adaptable for this compound)
ParameterConditionReference
InstrumentUltra Performance Liquid Chromatography with Tandem Mass Spectrometry researchgate.net
Analytical ColumnUPLC BEH C18 (2.1 × 100 mm, 1.7 μm) researchgate.net
Mobile PhaseGradient elution with 0.1% formic acid and acetonitrile (B52724) researchgate.net
Ionization SourceElectrospray Ionization (ESI) in positive ion mode researchgate.net
Quantification ModeMultiple Reaction Monitoring (MRM) researchgate.net
Linear Range2-2000 ng/mL researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Strategic Sample Preparation for Preclinical Biological Matrices

The accurate quantification of this compound in biological samples is highly dependent on the sample preparation process. The primary goal is to extract the analyte from the matrix, remove interfering substances, and concentrate the sample before instrumental analysis.

Several extraction techniques have been developed and optimized for apremilast and its metabolites. Liquid-liquid extraction (LLE) is a commonly employed method. For instance, methyl tertiary butyl ether has been used to extract apremilast and its internal standard from plasma samples. tandfonline.com Another LLE method utilized tert-butylmethyl ether for sample preparation from beagle dog plasma. nih.gov

Protein precipitation is another widely used technique, valued for its simplicity and speed. This method typically involves adding a solvent like an acetonitrile-methanol mixture or just acetonitrile to the plasma sample to precipitate proteins, after which the supernatant containing the analyte is collected for analysis. researchgate.netresearchgate.net The choice of extraction technique depends on the specific biological matrix, the required sensitivity, and the analytical method being used.

Apremilast undergoes extensive metabolism, and its metabolites, including this compound, are found in plasma, urine, and feces. fda.govnih.gov Following oral administration of radiolabeled apremilast, studies have characterized the distribution of metabolites in these matrices. nih.gov While a glucuronide conjugate of O-demethylated apremilast (M12) is a major circulating metabolite and the primary metabolite in urine, this compound itself (M3) is also detected. fda.govresearchgate.netnih.gov

In feces, this compound (M3) is one of the two most abundant fecal metabolites, alongside its hydrolysis product (M9). researchgate.netnih.gov The quantification of these metabolites in different excreta is crucial for constructing a complete mass balance profile of the parent drug. nih.gov

Table 2: Major Apremilast Metabolites in Human Urine and Feces (% of Administered Dose)
MetaboliteDesignationMatrix% of DoseReference
O-desmethyl apremilast glucuronideM12Urine~34% researchgate.netnih.gov
O-desmethyl apremilastM3Feces~5% researchgate.netnih.gov
Hydrolysis product of M3M9Feces~8% researchgate.netnih.gov

In vitro systems such as liver microsomes and hepatocytes are invaluable for studying the metabolic pathways of drugs. altex.org The metabolism of apremilast, including its O-demethylation, has been investigated using human liver microsomes and cryopreserved hepatocytes. fda.govfda.gov These systems help to identify the enzymes responsible for metabolism; O-demethylation is a major route of apremilast metabolism. fda.gov

To verify the metabolic capacity of these in vitro systems, positive control incubations are often performed. fda.gov Following incubation of apremilast with microsomes or hepatocytes, metabolite profiling is conducted, typically using HPLC with radioactive monitoring and LC-MS/MS for identification. fda.gov Studies have demonstrated that the glucuronide conjugate of this compound is the major metabolite produced in in vitro cultures using hepatocytes from humans, rats, rabbits, and monkeys. This highlights the importance of these systems in predicting in vivo metabolic profiles. altex.org

Application in Animal Plasma, Urine, and Fecal Samples

Method Validation Parameters for Robust Academic Research

The validation of analytical methods is paramount to ensure the reliability, reproducibility, and accuracy of experimental data. For the quantification of this compound, method validation is typically performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov

Specificity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, or matrix components. e-b-f.eu Selectivity, a closely related term, is the ability to measure the analyte in the presence of interfering substances in a biological matrix. e-b-f.eu

In the context of this compound, which is often quantified in complex biological matrices like plasma, urine, or feces, ensuring specificity and selectivity is a critical challenge. tandfonline.com Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are commonly employed to achieve the necessary separation. researchgate.netresearchgate.net The choice of a suitable stationary phase (e.g., C18 columns) and a mobile phase with an optimized composition and pH is crucial for resolving this compound from its parent drug, apremilast, and other metabolites. researchgate.netscirp.org

To demonstrate specificity, blank matrix samples are analyzed to ensure no interfering peaks are present at the retention time of this compound. nih.gov Additionally, samples are often spiked with related substances, including apremilast and other known metabolites, to confirm that the method can distinguish between them. e-b-f.euresearchgate.net

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. uknml.com Establishing a linear relationship between the instrument response and the concentration of this compound is fundamental for accurate quantification.

A calibration curve is constructed by analyzing a series of standards of known concentrations. uknml.com For this compound, these curves are typically generated using techniques like HPLC-UV or, for higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net The linearity is evaluated by performing a linear regression analysis of the data, with the coefficient of determination (r²) being a key indicator of the quality of the fit. An r² value close to 1.000 indicates a strong linear relationship. nih.gov

The calibration range is established to encompass the expected concentrations of this compound in study samples. uknml.com Research on apremilast and its metabolites has utilized various concentration ranges depending on the analytical method and the biological matrix being studied. For instance, in some HPLC methods for apremilast, linearity has been established in ranges such as 1.25 to 200 µg/mL and 5-30 µg/mL. nih.govijnrd.org For more sensitive LC-MS/MS methods, linearity for apremilast has been demonstrated in the ng/mL range. researchgate.net

Table 1: Representative Linearity Data for Apremilast Analytical Methods

Analytical MethodConcentration RangeCorrelation Coefficient (r²)Reference
HPLC1.25 - 200 µg/mL> 0.999 nih.gov
HPLC5 - 30 µg/mL0.9954 ijnrd.org
UPLC-MS/MS2 - 3000 ng/mLNot specified researchgate.net
HPLC1-6μg/ml0.9998 ijaem.net
UV Spectrophotometry2-10 µg/mL0.999 asiapharmaceutics.info

This table presents data for the parent compound, apremilast, as specific linearity data for this compound is less commonly published. The principles and ranges are analogous.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. scirp.org The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. scirp.org

These parameters are crucial for assessing the sensitivity of an analytical method. The LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve. ijnrd.org For this compound, which can be present at low concentrations in biological samples, sensitive methods with low LOD and LOQ values are essential.

For example, a validated HPLC method for apremilast reported an LOD of 1.13 µg/mL and an LOQ of 3.42 µg/mL. nih.gov Another study using HPLC for apremilast determined the LOD and LOQ to be 0.518 µg/mL and 1.572 µg/mL, respectively. ijnrd.org A more sensitive RP-LC method for apremilast and its related substances reported an LOD of 0.053 µg∙mL−1 and an LOQ of 0.160 µg∙mL−1 for apremilast. scirp.org

Table 2: Examples of LOD and LOQ Values for Apremilast Analytical Methods

Analytical MethodLODLOQReference
HPLC1.13 µg/mL3.42 µg/mL nih.gov
HPLC0.518 µg/mL1.572 µg/mL ijnrd.org
RP-LC0.053 µg∙mL⁻¹0.160 µg∙mL⁻¹ scirp.org
HPLC446.2 ng135.2 ng ijaem.net

This table provides data for apremilast, illustrating the typical ranges for LOD and LOQ in related analytical methods.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. asiapharmaceutics.info It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. asiapharmaceutics.info

Both intra-day (within the same day) and inter-day (on different days) precision and accuracy are assessed to ensure the method's reliability over time. ijnrd.org This is typically done by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. europa.eu

For bioanalytical methods, the acceptance criteria for precision are typically an RSD of ≤15%, and for accuracy, the mean value should be within ±15% of the nominal value (or ±20% at the LOQ). ajpaonline.com Studies on apremilast have demonstrated that validated methods meet these criteria, with precision values often well below 15% and accuracy values close to 100%. researchgate.neteuropa.eu

Table 3: Representative Precision and Accuracy Data for Apremilast Analytical Methods

ParameterConcentration LevelsAcceptance CriteriaReported ValuesReference
Intra-day Precision (%RSD)Low, Medium, High QC≤ 15%< 6% researchgate.net
Inter-day Precision (%RSD)Low, Medium, High QC≤ 15%< 9% researchgate.net
Accuracy (% Recovery)Low, Medium, High QC85-115%92.4% - 101.1% researchgate.net
Mean Precision and AccuracyLLOQ, LQC, MQC, HQCNot specified4.0% to 4.4% and 96.5% to 102.9%, respectively europa.eu

This table showcases typical precision and accuracy results for apremilast, which are indicative of the standards expected for its metabolite, this compound.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Spectroscopic and Spectrometric Techniques for Structural Elucidation

While chromatographic techniques are excellent for quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. researchgate.net It is based on the interaction of atomic nuclei with an external magnetic field. libretexts.org For organic molecules like this compound, ¹H NMR and ¹³C NMR are the most common types of NMR experiments performed. mdpi.com

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). libretexts.org ¹³C NMR provides information about the number of different types of carbon atoms in a molecule. mdpi.com

In the context of this compound, NMR spectroscopy would be used to confirm the loss of the methyl group from the methoxy (B1213986) moiety of apremilast. This would be evident from the disappearance of the characteristic signal for the methoxy protons in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum of apremilast, and the appearance of a new signal for the hydroxyl proton. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning the signals and confirming the connectivity of the atoms in the molecule. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification and structural elucidation of metabolites, offering unparalleled accuracy in mass measurement. This capability is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions. Modern HRMS instruments, including Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) systems, when coupled with liquid chromatography (LC), provide precise mass data for both the parent drug and its metabolites. ijpras.com This high degree of accuracy allows for the confident determination of elemental formulas for metabolites, a critical step in their structural characterization. ijpras.com

In the context of apremilast metabolism, HRMS has been instrumental in identifying this compound and differentiating it from other potential metabolites. This compound, designated as M3 in metabolic studies, is formed through the O-demethylation of the methoxy group on the phenyl ring of apremilast. researchgate.nettandfonline.com

The identification process using HRMS involves several key steps. Initially, the protonated molecular ion ([M+H]⁺) of the suspected metabolite is measured with high accuracy. For this compound, this ion is observed at an m/z that is 14 Da lower than that of the parent apremilast molecule, corresponding to the loss of a methyl group (CH₃). tandfonline.com Specifically, the [M+H]⁺ ion for this compound (M3) appears at m/z 447, whereas apremilast shows its [M+H]⁺ ion at m/z 461. researchgate.netnih.gov

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS) experiments, where the isolated precursor ion of the metabolite is fragmented, and the resulting product ions are analyzed. The fragmentation pattern of this compound is compared to that of the parent drug to pinpoint the site of metabolic modification. Key fragment ions for apremilast include those at m/z 257, 205, 178, 163, and 150. nih.gov For this compound, the corresponding product ions that retain the modified phenyl group show a mass shift of -14 Da. For instance, product ions at m/z 243, 164, and 136 are observed for this compound, which are 14 Da lower than the corresponding fragments (m/z 257, 178, and 150) of apremilast, confirming the demethylation occurred on the phenyl ring portion of the molecule. researchgate.nettandfonline.com The identity of M3 as this compound has been unequivocally confirmed by comparing its MS/MS spectrum with that of a synthetic reference standard. researchgate.net

The combination of accurate mass measurement of the precursor ion and the logical fragmentation pattern provides definitive evidence for the structure of this compound. This level of certainty is essential for understanding the complete metabolic fate of apremilast.

Table of High-Resolution Mass Spectrometry Data for this compound (M3)

AnalytePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Interpretation
Apremilast461257, 205, 178, 163, 150Parent compound fragmentation pattern. nih.gov
This compound (M3) 447 243, 164, 136 Consistent with the loss of a methyl group (14 Da) from the phenyl ring of apremilast. researchgate.nettandfonline.com

Preclinical Pharmacokinetic and Disposition Studies of O Demethyl Apremilast

Assessment of O-Demethyl Apremilast (B1683926) Exposure in Animal Models

Studies in various animal models, including mice, rats, and monkeys, have been conducted to assess the exposure to O-demethyl apremilast following the administration of apremilast. pmda.go.jp In monkeys, following a year of daily dosing with apremilast, the exposure to the glucuronide conjugate of this compound was approximately double that of the parent drug, apremilast. This indicates that in this animal model, O-demethylation is a significant metabolic pathway for apremilast.

In rats, a notable sex difference in the metabolism of apremilast was observed. Following oral administration of apremilast, the exposure was higher in female rats than in males. This difference is attributed to variations in cytochrome P450-mediated metabolism. Specifically, in studies using rat liver microsomes, the O-demethylated metabolite of apremilast (M3) was observed only in male rats. pmda.go.jp This suggests a sex-specific difference in the formation of this compound in this species.

Absorption and Distribution Characteristics of the Metabolite

Following oral administration of apremilast, it is well-absorbed and extensively distributed. fda.gov The apparent volume of distribution of apremilast suggests significant distribution into the tissue space. fda.gov While specific studies on the absorption and distribution of isolated this compound are limited, its presence as a major circulating metabolite indicates that it is systemically available after the metabolism of the parent compound. fda.govnih.gov

The glucuronide conjugate of O-demethylated apremilast (M12) is a major circulating component in both animals and humans. fda.gov In monkeys, the glucuronide conjugate of demethyl apremilast was a major circulating species. Data on the tissue distribution of this compound itself is not extensively detailed in the provided information. However, the distribution of the parent compound, apremilast, has been studied. In lactating mice, apremilast was detected in milk, with mean milk-to-plasma ratios ranging from 1.46 to 1.62, indicating its transfer into milk. nih.gov

Excretion Pathways and Mass Balance Studies of this compound and its Conjugates in Animal Studies

Mass balance studies using radiolabeled apremilast have been conducted to understand the excretion pathways of its metabolites, including this compound and its conjugates. In monkeys, the hydrolysis product of O-demethylation (M9) and the O-demethylated product (M3) were major excretion forms. fda.gov The glucuronide conjugate of this compound (M12) was also a significant excreted species.

In rats, there was a sex difference in the excretion of the O-demethylated metabolite (M3). Following a single oral dose of radiolabeled apremilast, the percentage of M3 in the feces of male rats was significantly higher than in female rats. pmda.go.jp In mice, after oral and intravenous administration of radiolabeled apremilast, the main metabolites in feces were the O-demethylated metabolite (M3) and its hydrolysis products. scribd.com

The primary route of elimination for apremilast and its metabolites is through metabolism, with a smaller portion excreted as unchanged drug. nih.gov The glucuronide conjugate of O-demethylated apremilast (M12) is a major urinary metabolite in humans, accounting for a significant portion of the administered dose. fda.govnih.gov

Influence of Metabolic Enzyme Induction or Inhibition on this compound Exposure in Preclinical Settings

The formation of this compound is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, with minor contributions from CYP1A2 and CYP2A6. unipi.it Therefore, the induction or inhibition of these enzymes can influence the exposure to this compound.

In vitro studies using human liver microsomes showed that furafylline, an inhibitor of CYP1A2, inhibited the production of the O-demethylated metabolite of apremilast (M3). pmda.go.jp This confirms the involvement of CYP1A2 in the O-demethylation process.

Metabolite Profiling and Quantitative Analysis in Preclinical In Vivo Samples

Metabolite profiling studies in preclinical species have identified this compound and its conjugates as major metabolites of apremilast. researchgate.netnih.govfda.gov In monkeys, the glucuronic acid conjugate of O-desmethyl-CC-10004 (M12) was identified as a probable major metabolite. fda.gov In rats, a clear sex-dependent difference in the metabolic profile was observed, with the O-demethylated metabolite (M3) being prominent in males. pmda.go.jp

Quantitative analysis of these metabolites in plasma, urine, and feces has been performed using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). researchgate.netnih.gov These methods have been validated for the quantification of apremilast and its metabolites in biological samples from animal studies, such as those conducted in beagle dogs. nih.govresearchgate.net

The following table summarizes the key metabolites of apremilast, including this compound and its conjugates, identified in preclinical studies.

Metabolite IDChemical NameSpecies Found In
M3This compoundRat, Monkey, Mouse
M9Hydrolysis product of O-demethylationMonkey, Mouse
M12Glucuronide conjugate of O-demethylated apremilastMonkey, Human
M15O-desmethyl hydrolyzed apremilast glucuronideMouse

Stability and Degradation Pathways of O Demethyl Apremilast

Characterization of Oxidative Degradation Products and Mechanisms

O-Demethyl apremilast (B1683926) is recognized as a principal oxidative degradation product of apremilast. The formation mechanism involves the O-demethylation of the methoxy (B1213986) group on the phenyl ring of apremilast. This transformation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP1A2 and CYP2A6 in biological systems. targetmol.cn In non-enzymatic, stress-induced degradation, this process can be mimicked by oxidative conditions.

Further degradation of O-Demethyl apremilast itself can occur, leading to additional products. While specific studies on the isolated degradation of this compound are limited, analysis of comprehensive forced degradation studies on apremilast provides insights into its subsequent breakdown. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) have been instrumental in identifying and characterizing these degradation products. ajpaonline.comresearchgate.netresearchgate.net For instance, under significant stress, hydrolysis of the phthalimide (B116566) ring in this compound could potentially occur, leading to the formation of corresponding ring-opened acid impurities. researchgate.netasiapharmaceutics.info

The characterization of these products is typically achieved through a combination of chromatographic separation and spectroscopic analysis. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to determine the elemental composition of the degradants, while tandem mass spectrometry (MS/MS) helps in elucidating their structures by analyzing fragmentation patterns. researchgate.netresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy have also been employed to confirm the structures of synthesized degradation products. ajpaonline.comresearchgate.net

Controlled Forced Degradation Studies (e.g., acid, base, oxidative, photolytic)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While most studies focus on apremilast, the behavior of this compound can be inferred from the degradation profile of its parent compound. These studies subject the compound to stress conditions harsher than those encountered during normal handling and storage, including acidic, basic, oxidative, photolytic, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines. scirp.orgresearchgate.net

In the context of apremilast, significant degradation is often observed under hydrolytic (acidic and alkaline) and oxidative conditions, leading to the formation of this compound among other degradants. researchgate.netscirp.orgjddtonline.info

The following table summarizes the typical conditions used in forced degradation studies of apremilast, which result in the formation of this compound.

Stress ConditionReagent/MethodDuration & TemperatureObservations on Degradation
Acid Hydrolysis 0.1 M HCl8 hours at 70°CSignificant degradation of apremilast, with formation of multiple degradants. scirp.org
Base Hydrolysis 0.1 M NaOH8 hours at 70°CAppreciable degradation of apremilast. scirp.org
Oxidative 3-15% H₂O₂15 minutes to 2 days at Room Temperature or 40°CThis compound is a known oxidative degradation product. ajpaonline.comscirp.org
Photolytic UV light (254 nm) / 1.2 million lux hours24 hours to 5 daysApremilast shows some sensitivity to light, leading to degradation. ajpaonline.comscirp.org
Thermal 80°C - 105°C24 hours to 5 daysDegradation observed at elevated temperatures. ajpaonline.comscirp.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

It is important to note that this compound, once formed, may also be susceptible to further degradation under these stress conditions. However, specific kinetic studies on the degradation of isolated this compound are not widely available in the public domain.

Development of Stability-Indicating Analytical Methods for Degradation Product Monitoring

The development of stability-indicating analytical methods (SIAMs) is a regulatory requirement and a critical aspect of drug development and quality control. These methods must be able to separate the active pharmaceutical ingredient from its degradation products, process-related impurities, and other excipients. For this compound, these methods are typically developed and validated in the context of analyzing apremilast and its related substances.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for this purpose. ajpaonline.comresearchgate.netscirp.org These methods are validated according to ICH guidelines to ensure they are specific, accurate, precise, linear, and robust. ajpaonline.com

A typical RP-HPLC method for the analysis of apremilast and its degradation products, including this compound, would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer or trifluoroacetic acid in water) and an organic modifier (like acetonitrile (B52724) or methanol). ajpaonline.comresearchgate.net Detection is commonly performed using a photodiode array (PDA) detector, which can also help in assessing peak purity. ajpaonline.com

The following table outlines the key parameters of a representative stability-indicating HPLC method.

ParameterTypical Conditions
Column C18 (e.g., Cosmosil, XBridge), 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with a mixture of aqueous buffer (e.g., 0.05% trifluoroacetic acid) and organic solvent (e.g., acetonitrile/methanol). ajpaonline.com
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 10-20 µL

This table is interactive. You can sort and filter the data by clicking on the column headers.

The specificity of these methods is demonstrated through forced degradation studies, where the method must be able to resolve the peak of the main compound from all the degradation product peaks. researchgate.netscirp.org

Long-Term Storage Stability Assessment in Research Materials

The long-term stability of this compound as a research material is crucial for its use as a reference standard in analytical testing and research. While specific long-term stability data for isolated this compound is not extensively published, general recommendations for the storage of apremilast and its metabolites can be applied.

Regulatory filings for apremilast provide data on its long-term stability under various storage conditions, typically 25°C/60% RH and accelerated conditions of 40°C/75% RH. europa.eu For research materials and reference standards of metabolites like this compound, storage at lower temperatures is generally recommended to ensure long-term stability.

Based on information from suppliers of chemical standards, this compound is typically shipped at ambient temperature, but long-term storage at -20°C is recommended for maintaining its integrity as a crystalline solid. glpbio.cnwikipedia.org Solution stability is also a consideration, and it is generally advisable to prepare solutions fresh or to conduct studies to determine their stability under specific storage conditions. Some studies have indicated that solutions of apremilast and its related substances are stable for at least 48 hours when stored at 5°C. rjstonline.com

The following table provides a summary of recommended storage conditions for this compound research materials.

FormRecommended Storage Condition
Solid (Crystalline) -20°C for long-term storage. glpbio.cnwikipedia.org
Solution in DMSO/DMF Can be stored at -80°C for up to one year, though stability may vary. It is recommended to prepare fresh solutions.
Aqueous Solutions Generally less stable; should be prepared fresh.

This table is interactive. You can sort and filter the data by clicking on the column headers.

It is essential for laboratories using this compound as a reference standard to perform their own stability assessments under their specific storage and handling conditions to ensure the accuracy and reliability of their analytical results.

Implications for Drug Discovery and Preclinical Development of Apremilast Analogs

Understanding Metabolite Contribution to Overall Pharmacological Profiles in Drug Design

Apremilast (B1683926) undergoes extensive metabolism in the body through multiple pathways, including oxidation, hydrolysis, and glucuronidation. nih.govresearchgate.net The primary oxidative metabolism is mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2A6. drugbank.com One of the initial products of this process is O-Demethyl apremilast. This compound is subsequently conjugated to form a major circulating metabolite in plasma, O-desmethyl apremilast glucuronide (M12). nih.govdrugbank.comfda.govnih.gov

Crucially for drug design, detailed investigations have revealed that these major metabolites are significantly less pharmacologically active than the parent apremilast molecule. nih.govresearchgate.netnih.gov Research has shown that the major metabolites are at least 50-fold less potent at inhibiting PDE4 and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netnih.govtandfonline.com This indicates that the therapeutic effects of apremilast are overwhelmingly attributable to the parent drug itself, rather than its metabolites.

The glucuronide conjugate of O-demethylated apremilast (M12), for example, demonstrated enzymatic and cellular activities that were approximately 69-fold and 909-fold less potent than apremilast, respectively. fda.gov This knowledge is fundamental when designing new analogs. It establishes that metabolic pathways leading to O-demethylation are deactivating routes. Therefore, any new analog that is more susceptible to this metabolic transformation is likely to have reduced efficacy or a shorter duration of action.

Q & A

Q. What analytical methods are recommended for quantifying O-Demethyl apremilast in biological matrices?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array detection (PDA) is widely used. Key parameters include a C18 column (e.g., Princeton SPHERE Ultima C18), methanol-water mobile phase (70:30% v/v, pH 3.5 adjusted with ortho-phosphoric acid), and a flow rate of 1 mL/min, yielding a retention time of ~5.15 minutes. The Box-Behnken design with response surface methodology optimizes factors like mobile phase composition and pH, ensuring precision (99.44–101.49% accuracy) .

Q. What are the primary metabolic and degradation pathways leading to this compound formation?

this compound is both an active metabolite of apremilast and an oxidative degradation product. In vivo, apremilast undergoes hepatic metabolism via cytochrome P450 enzymes, with O-demethylation as a key step. In vitro degradation studies under oxidative conditions (e.g., hydrogen peroxide exposure) also yield this compound. Mass spectrometry (MS/MS) and stability-indicating HPTLC methods are critical for characterizing these pathways .

Q. How does this compound inhibit PDE4 activity, and what are its reported IC₅₀ values?

this compound inhibits PDE4 isolated from U937 cells (IC₅₀ = 8.3 µM) and suppresses LPS-induced TNF-α production in human PBMCs (IC₅₀ = 5.6 µM). These values suggest comparable potency to apremilast, though variability may arise from assay conditions (e.g., cell type, LPS concentration). Standardized in vitro assays using recombinant PDE4 isoforms are recommended for reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?

Discrepancies may stem from differences in experimental models (e.g., primary cells vs. cell lines) or assay parameters (e.g., LPS stimulation duration). To address this:

  • Use recombinant PDE4 isoforms in cell-free systems to isolate enzymatic activity.
  • Validate findings across multiple models (e.g., PBMCs, monocyte-derived dendritic cells).
  • Replicate studies with standardized LPS concentrations (e.g., 1 µg/mL for 24 hours) .

Q. What experimental designs are optimal for studying this compound as a degradation product in formulation stability studies?

Employ forced degradation studies under oxidative, thermal, and photolytic conditions. For HPLC analysis, use a Box-Behnken design to optimize chromatographic parameters (e.g., pH, organic modifier ratio). Include MS/MS for structural confirmation of degradation products and assess degradation kinetics using Arrhenius plots to predict shelf-life .

Q. How does this compound’s efficacy compare to apremilast in combination therapies for inflammatory diseases?

Retrospective studies suggest apremilast combined with biologics (e.g., TNF-α inhibitors) improves psoriasis outcomes, but this compound’s role remains unclear. To evaluate synergies:

  • Use ex vivo PBMC models to compare TNF-α suppression by apremilast vs. This compound.
  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess metabolite contributions in vivo .

Q. What novel applications of this compound are supported by preclinical evidence?

Preclinical data indicate apremilast (and potentially its metabolites) reduces alcohol intake in mice by modulating nucleus accumbens activity. To explore this compound’s role:

  • Perform microdialysis in rodent models to measure cAMP levels in reward pathways.
  • Compare apremilast and this compound in alcohol self-administration assays .

Methodological Considerations

Q. What strategies mitigate variability in quantifying this compound during method validation?

  • Include internal standards (e.g deuterated analogs) to correct for matrix effects.
  • Validate specificity using stressed samples (e.g., oxidized apremilast).
  • Assess robustness by varying column batches and HPLC systems .

Q. How can researchers model this compound’s pharmacokinetics in hepatic impairment populations?

Use physiologically based pharmacokinetic (PBPK) modeling incorporating CYP3A4/1A2 activity data. Validate with plasma samples from patients with hepatic insufficiency, adjusting for reduced metabolic clearance .

Data Contradictions and Gaps

Q. Why do some studies report minimal clinical efficacy for apremilast metabolites like this compound?

Metabolite activity may depend on target tissue penetration or rapid elimination. For example, this compound’s shorter half-life vs. apremilast could limit accumulation. Address this by:

  • Measuring metabolite concentrations in target tissues (e.g., synovial fluid).
  • Designing prodrugs to enhance this compound bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.